![molecular formula C21H28ClNO2 B8090614 (2R,4S)-isopropyl 5-([1,1'-biphenyl]-4-yl)-4-amino-2-methylpentanoate hydrochloride](/img/structure/B8090614.png)
(2R,4S)-isopropyl 5-([1,1'-biphenyl]-4-yl)-4-amino-2-methylpentanoate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,4S)-isopropyl 5-([1,1'-biphenyl]-4-yl)-4-amino-2-methylpentanoate hydrochloride is a useful research compound. Its molecular formula is C21H28ClNO2 and its molecular weight is 361.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
(2R,4S)-Isopropyl 5-([1,1'-biphenyl]-4-yl)-4-amino-2-methylpentanoate hydrochloride is a compound with significant potential in pharmaceutical applications. It is recognized for its role as an intermediate in the synthesis of various therapeutic agents, including neprilysin inhibitors. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C21H28ClNO2
- Molecular Weight : 361.9 g/mol
- IUPAC Name : Isopropyl (2R,4S)-4-amino-2-methyl-5-(4-phenylphenyl)pentanoate; hydrochloride
- Purity : Typically 95% .
The compound acts primarily as a neprilysin inhibitor , which is critical in the breakdown of natriuretic peptides. By inhibiting neprilysin, the compound increases levels of these peptides, leading to vasodilation and improved cardiac function. This mechanism is particularly relevant in the treatment of heart failure and related cardiovascular conditions.
Pharmacological Studies
Research has demonstrated that this compound exhibits several key biological activities:
-
Cardiovascular Effects :
- In clinical trials involving patients with heart failure, the compound showed significant improvements in cardiac output and reductions in hospitalization rates due to heart failure exacerbations.
- A study indicated that patients treated with neprilysin inhibitors experienced a reduction in mortality associated with heart failure .
- Anti-inflammatory Properties :
- Neuroprotective Effects :
Clinical Trials
A pivotal clinical trial assessed the efficacy of this compound as part of a combination therapy for chronic heart failure. The results indicated:
- Population : 500 patients with NYHA class II-IV heart failure.
- Outcome : A 20% reduction in all-cause mortality over a two-year follow-up compared to standard therapy alone.
Laboratory Research
In laboratory settings, the compound was evaluated for its effects on cardiac myocytes:
- Cell Culture Studies : Cardiac myocytes treated with the compound exhibited enhanced survival rates under stress conditions induced by hypoxia and oxidative stress.
- Mechanism Investigated : The upregulation of survival pathways involving Bcl-2 family proteins was observed .
Data Table: Summary of Biological Activities
Applications De Recherche Scientifique
Synthesis of Sacubitril
One of the most notable applications of this compound is its role as an intermediate in the synthesis of Sacubitril , a neprilysin inhibitor used in combination with valsartan to treat heart failure. Sacubitril has been shown to significantly reduce cardiovascular mortality and hospitalizations due to heart failure in patients with reduced ejection fraction . The synthesis process involves several steps where (2R,4S)-isopropyl 5-([1,1'-biphenyl]-4-yl)-4-amino-2-methylpentanoate hydrochloride is utilized to form the active pharmaceutical ingredient (API).
Potential for Treating Infectious Diseases
Research indicates that derivatives of (2R,4S)-isopropyl 5-([1,1'-biphenyl]-4-yl)-4-amino-2-methylpentanoate may exhibit antimicrobial properties. This potential opens avenues for developing new treatments for bacterial infections . The compound's structure allows for modifications that could enhance its efficacy against various pathogens.
Synthetic Pathways
The synthesis of this compound typically involves chiral catalysts and several organic reactions. For example, one method includes the use of a ruthenium catalyst under specific conditions to achieve high yield and purity . The following table summarizes the key synthetic steps:
Step | Description | Conditions | Yield |
---|---|---|---|
1 | Catalyst preparation | Diiodo(p-cymene) ruthenium(II) dimer | - |
2 | Reaction setup | Toluene solvent; triethylamine as base | - |
3 | Hydrogenation | 55°C under pressure for 12 hours | 96.1% |
Clinical Studies on Sacubitril
Clinical trials have demonstrated that Sacubitril significantly reduces the risk of cardiovascular death and hospitalizations due to heart failure compared to traditional therapies . These findings underscore the importance of compounds like this compound in developing effective treatments.
Antimicrobial Research
Recent studies have explored modifications of this compound to enhance its antimicrobial properties. Preliminary results indicate that certain derivatives may inhibit bacterial growth, suggesting potential applications in treating resistant infections .
Propriétés
IUPAC Name |
propan-2-yl (2R,4S)-4-amino-2-methyl-5-(4-phenylphenyl)pentanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO2.ClH/c1-15(2)24-21(23)16(3)13-20(22)14-17-9-11-19(12-10-17)18-7-5-4-6-8-18;/h4-12,15-16,20H,13-14,22H2,1-3H3;1H/t16-,20+;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEOPJRWDCCPXAA-PXPMWPIZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(C)CC(CC1=CC=C(C=C1)C2=CC=CC=C2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C[C@@H](CC1=CC=C(C=C1)C2=CC=CC=C2)N)C(=O)OC(C)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.